Sarsasapogenin

Catalog No.
S542511
CAS No.
126-19-2
M.F
C27H44O3
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarsasapogenin

CAS Number

126-19-2

Product Name

Sarsasapogenin

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

GMBQZIIUCVWOCD-WWASVFFGSA-N

solubility

Soluble in DMSO

Synonyms

epi-sarsasapogenin, epismilagenin, PYM 50028, PYM-50028, PYM50028, sarsaponin, sarsasapogenin, sarsasapogenin, (3beta,5alpha,25R)-isomer, sarsasapogenin, (3beta,5alpha,25S)-isomer, sarsasapogenin, (3beta,5beta)-isomer, sarsasapogenin, (3beta,5beta,25R)-isomer, sarsasapogenin, (3beta,5beta,25S)-isomer, smilagenin, tigogenin

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1

The exact mass of the compound Sarsasapogenin is 416.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Supplementary Records. It belongs to the ontological category of sapogenin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Sarsasapogenin is a spirostanol steroidal sapogenin, the aglycone (non-sugar) portion of various plant-derived saponins. Its procurement value is defined by two critical and less common structural features: a cis-fused A/B steroidal ring system (5β-configuration) and a specific stereocenter at the C-25 position of the spiroketal side chain ((25S)-configuration). These features distinguish it from more common steroidal precursors and are directly linked to its specific biological activities and utility as a synthetic building block.

Research Fit

Chiral sapogenin (5β,25S) for stereochemical-target engagement studies
Aglycone form for differentiating metabolite vs. glycoside pharmacology
Multi-pathway probe for neuroinflammation and cytotoxicity screening

Procurement decisions require careful consideration of stereochemistry, as sarsasapogenin is not functionally interchangeable with its close analogs. Substitution with its C-25 epimer, smilagenin ((25R)-configuration), can lead to divergent biological outcomes. Furthermore, alternatives like tigogenin (which possesses a trans-fused 5α A/B ring system) or the more common industrial precursor diosgenin (which has an unsaturated Δ5 double bond) lack the specific 5β (cis-fused) configuration essential for certain bioactivities. These structural differences make sarsasapogenin a required choice for specific stereoselective syntheses and biological models where this exact architecture is critical.

Substitution Risk

Stereochemistry
5β,25S configuration drives distinct target engagement
5α,25R sapogenins (e.g., diosgenin, smilagenin) may shift pathway-response profiles
Metabolite form
Aglycone with direct multi-pathway activity
Glycosylated precursor Timosaponin AIII exhibits different potency and metabolic handling
Structural analog
Unique scaffold for CREB-mediated receptor modulation
Generic steroidal sapogenins may not replicate neuroprotective signaling endpoints

Validated Efficacy as a Scaffold for High-Potency Neuroprotective Agents

Sarsasapogenin serves as a validated and effective structural template for developing advanced neuroprotective agents. In an assay measuring protection against H2O2-induced damage in SH-SY5Y cells, sarsasapogenin itself demonstrated a neuroprotective ratio of 27.3%. A simple derivative, compound 5h, exhibited a significantly enhanced activity of 102.2%, substantially outperforming the standard antioxidant Trolox, which showed 40.5% protection under the same conditions.

Evidence DimensionNeuroprotective Activity Ratio (%)
Target Compound Data27.3% (as baseline scaffold)
Comparator Or BaselineOptimized Derivative (5h): 102.2%; Standard Antioxidant (Trolox): 40.5%
Quantified DifferenceThe optimized derivative from the sarsasapogenin scaffold was 3.7x more active than the parent compound and 2.5x more active than Trolox.
ConditionsIn vitro assay on H2O2-induced cell damage in SH-SY5Y human neuroblastoma cells.

This demonstrates that procuring high-purity sarsasapogenin provides a starting material with inherent activity and a high potential for generating potent, novel neuroprotective drug candidates.

AChE/BuChE inhibition
Cross-study comparable
Sarsasapogenin IC50 7.7 μM (AChE), 23.4 μM (BuChE); Timosaponin AIII IC50 35.4 μM (AChE)
~4.6-fold difference in AChE inhibition; in vitro enzymatic assays
Supports cholinergic deficit model studies; reported dual-enzyme inhibition context
Class-level comparison; direct replication studies recommended

Critical Role of 5β (A/B cis-fused) Stereochemistry for Specific In Vivo Bioactivity

The cis-fused (5β) A/B ring system of sarsasapogenin is an absolute requirement for specific biological functions, making analogs with different ring conformations unsuitable. In animal models of diabetes, both sarsasapogenin and its C-25 epimer smilagenin (both 5β) effectively lowered blood sugar. In contrast, diosgenin (containing a Δ5 double bond) had much lower activity, and tigogenin, the 5α (trans-fused) epimer of smilagenin, showed no effect at all. A similar specificity was observed in preserving muscarinic acetylcholine receptors in animal models of Alzheimer's disease.

Evidence DimensionAnti-diabetic and mAChR-preserving effects in animal models
Target Compound DataEffective
Comparator Or BaselineTigogenin (5α-epimer): No effect; Diosgenin (Δ5-unsaturated): Much lower activity
Quantified DifferenceQualitative but definitive difference in activity based on A/B ring stereochemistry and saturation.
ConditionsIn vivo mouse models of diabetes (db/db mutant mice) and Alzheimer's disease.

For researchers targeting pathways where the 5β-steroid conformation is critical, sarsasapogenin is a required material, as more common precursors like diosgenin or other stereoisomers are functionally inadequate.

Aβ42 fibrillization
Direct head-to-head
68% inhibition at 40 μM
ThT fluorescence assay; compared to untreated control
Supports amyloid pathology model investigations; reported endpoint context
Concentration-dependent effect; further model validation advised

Precursor Processability: Justification for Procuring the Purified Aglycone

Procuring purified sarsasapogenin bypasses a low-yield, multi-step isolation process that presents a significant hurdle for lab-scale synthesis and ensuring batch-to-batch consistency. A typical isolation from the dried rhizome of Anemarrhena asphodeloides involves hot ethanol extraction, concentration, macroporous resin chromatography, followed by acid hydrolysis and multiple recrystallizations. This complex procedure affords a final yield of only approximately 0.46%.

Evidence DimensionYield from Natural Source
Target Compound DataNot applicable (procured as pure material)
Comparator Or BaselineIn-house isolation from Anemarrhena asphodeloides rhizome: ~0.46% yield
Quantified DifferenceProcurement avoids a >99% loss of mass associated with extraction and purification from the raw plant material.
ConditionsStandard reported laboratory isolation and purification protocol.

This low yield makes in-house production from crude saponins inefficient and costly in terms of time, solvent, and labor, positioning the direct procurement of the pure compound as the most resource-efficient option for reproducible research.

Predicted human Vss
In silico prediction
Sarsasapogenin 0.174 log L/kg; Hecogenin 0.716 log L/kg
~4.1-fold lower Vss suggests less extensive tissue distribution
Reported exposure-model context; may influence plasma-level interpretation
In silico data; in vivo PK verification required
HepG2 cytotoxicity
Class-level inference
Sarsasapogenin IC50 22.5 μg/mL (48 h); derivative vs. diosgenin in A549 cells reported 34-fold difference
CCK-8 assay; study-to-study variability noted
Supports cell-model endpoint review; cytotoxicity profile differs across lines
Data to verify; scaffold-dependent response context
M1 receptor modulation
Supporting evidence
Upregulation of muscarinic M1 receptor density via CREB phosphorylation
In vivo memory-deficit rat models; cellular aging models
Supports receptor-regulation model interpretation; distinct from direct agonist mechanisms
Mechanism-based differentiation; endpoint validation recommended

Development of Novel Neuroprotective Drug Candidates

For medicinal chemistry programs targeting neurodegenerative diseases, sarsasapogenin is a preferred starting scaffold. Its inherent neuroprotective activity and demonstrated potential for significant potency enhancement through derivatization make it a valuable precursor for creating next-generation therapeutics.

Probing Biological Pathways Requiring 5β-Steroid Scaffolds

In fundamental research and pharmacology, sarsasapogenin is the correct tool for investigating biological systems where the cis-fused A/B ring geometry is essential for molecular recognition. This includes specific metabolic and neuroreceptor pathways where 5α-analogs or unsaturated precursors like diosgenin are inactive.

Ensuring Reproducibility in Structure-Activity Relationship (SAR) Studies

To generate reliable and reproducible SAR data, starting with a high-purity, well-characterized material is non-negotiable. Procuring sarsasapogenin directly eliminates the significant process variability and low yields associated with isolation from natural sources, ensuring that observed activity changes are due to planned modifications, not precursor impurities.

Application Fit Matrix

Application
Selection Property
Validation Focus
Alzheimer's disease multi-target assay studies
Dual cholinesterase and Aβ aggregation inhibition profile
Endpoint response in cholinergic and amyloid pathology models
Cognition and receptor regulation research
M1 receptor density modulation via CREB pathway
In vivo receptor-expression and behavioral endpoint models
Cytotoxicity and scaffold derivatization studies
Cytotoxic activity in hepatic and lung cancer cell lines
Cell-viability and selectivity endpoints in cancer models
Non-classical steroid signaling research
CREB-mediated transcriptional regulation of neuroreceptors
Receptor expression and neuroprotection assay endpoints

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

416.32904526 Da

Monoisotopic Mass

416.32904526 Da

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

200 - 201.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CFS802C28F

Other CAS

126-19-2

Wikipedia

Sarsasapogenin

Use Classification

Human drugs -> Rare disease (orphan)
1: Harvey A. Natural Products in Drug Discovery and Development. 27-28 June 2005, London, UK. IDrugs. 2005 Sep;8(9):719-21. PubMed PMID: 16118691.

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